molecular formula C13H25BrN2O5 B1667877 Bromoacetamido-PEG2-Boc-amine CAS No. 182244-33-3

Bromoacetamido-PEG2-Boc-amine

Cat. No.: B1667877
CAS No.: 182244-33-3
M. Wt: 369.25 g/mol
InChI Key: BLSNVTJXXUWHQT-UHFFFAOYSA-N
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Description

Bromoacetamido-PEG2-Boc-amine is a polyethylene glycol derivative that contains a tert-butoxycarbonyl (Boc) protected amine and a bromide group. The Boc group can be deprotected under mild acidic conditions to yield a free amine, while the bromide group serves as an excellent leaving group for nucleophilic substitution reactions. The hydrophilic polyethylene glycol spacer enhances solubility in aqueous media .

Scientific Research Applications

Bromoacetamido-PEG2-Boc-amine has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and in the modification of surfaces.

    Biology: Employed in the conjugation of biomolecules such as proteins and peptides to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings

Mechanism of Action

Target of Action

Bromoacetamido-PEG2-Boc-amine is a PEG linker containing a Boc protected amine and a bromide group . The primary targets of this compound are biomolecules that can undergo nucleophilic substitution reactions .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution. The bromide (Br) group in the compound is a very good leaving group for these reactions . The Boc protected amine can be deprotected under mild acidic conditions , allowing it to participate in further reactions.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the modification of target biomolecules, enabling their conjugation to other entities. This can be useful in various research and therapeutic applications, such as the development of antibody-drug conjugates .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the Boc protected amine in the compound can be deprotected under mild acidic conditions . Additionally, the compound’s solubility and stability might be affected by temperature and the presence of other substances in the environment.

Biochemical Analysis

Biochemical Properties

Bromoacetamido-PEG2-Boc-amine plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. The bromide group in this compound acts as a good leaving group, making it highly reactive with nucleophiles such as thiols and amines . This compound can interact with various enzymes and proteins, facilitating the formation of stable covalent bonds. For example, it can be used to modify peptides and proteins by introducing PEGylation, which can enhance their solubility and stability .

Cellular Effects

This compound influences various cellular processes by modifying proteins and peptides. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the structure and function of target proteins . The PEGylation of proteins using this compound can improve their pharmacokinetic properties, leading to enhanced cellular uptake and prolonged circulation time .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic substitution reactions. The bromide group in this compound is replaced by nucleophiles such as thiols or amines, resulting in the formation of stable covalent bonds . This modification can lead to changes in the activity and function of the target biomolecules, including enzyme inhibition or activation and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable under mild acidic conditions, which allows for the deprotection of the Boc group to generate a free amine . Long-term studies have shown that this compound can maintain its activity and function over extended periods, making it suitable for various biochemical applications .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can effectively modify target proteins and peptides without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential disruptions in cellular function and metabolism .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The PEGylation of proteins using this compound can influence metabolic flux and alter metabolite levels . Additionally, this compound can affect the activity of enzymes involved in metabolic processes, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility and facilitates its movement within the cellular environment . This property allows this compound to reach its target sites effectively and exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can modify target proteins and peptides . The localization of this compound can impact its activity and function, leading to changes in cellular processes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG2-Boc-amine typically involves the following steps:

    Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Bromoacetamido-PEG3-Boc-amine: Contains an additional ethylene glycol unit, providing a longer spacer.

    Bromoacetamido-PEG4-Boc-amine: Further extends the polyethylene glycol chain, enhancing solubility and flexibility.

    Bromoacetamido-PEG-Boc-amine: Variants with different chain lengths and functional groups

Uniqueness: Bromoacetamido-PEG2-Boc-amine is unique due to its balanced chain length, which provides optimal solubility and reactivity. The combination of a Boc-protected amine and a bromide group makes it highly versatile for various chemical and biological applications .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrN2O5/c1-13(2,3)21-12(18)16-5-7-20-9-8-19-6-4-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSNVTJXXUWHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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